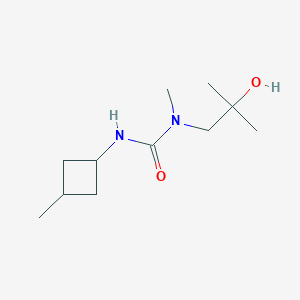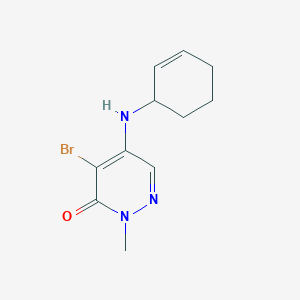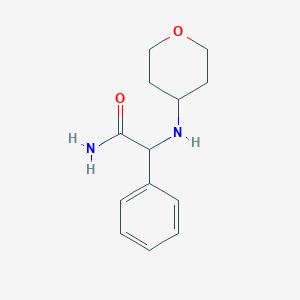
1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. BZP has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery.
Mécanisme D'action
The exact mechanism of action of 1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone is not fully understood. However, it is believed to act as a partial agonist of the serotonin and dopamine receptors, resulting in increased levels of these neurotransmitters in the brain. 1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone also inhibits the activity of MAO enzymes, which are responsible for the breakdown of monoamine neurotransmitters.
Biochemical and Physiological Effects:
1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone has been shown to produce a wide range of biochemical and physiological effects. It exhibits central nervous system stimulation, resulting in increased alertness, energy, and euphoria. 1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone also increases heart rate, blood pressure, and body temperature. Prolonged use of 1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone can lead to tolerance, dependence, and withdrawal symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its pharmacological effects can be easily measured using various analytical techniques. However, 1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone also has several limitations. It exhibits a high degree of variability in its pharmacological effects, making it difficult to draw definitive conclusions from experiments. 1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone also has a narrow therapeutic window, meaning that the difference between a therapeutic dose and a toxic dose is small.
Orientations Futures
There are several future directions for research on 1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone. One area of interest is the development of more selective and potent 1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone analogs with improved pharmacological properties. Another area of research is the investigation of 1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone's potential use as a treatment for various neurological disorders. Finally, more research is needed to fully understand the mechanism of action of 1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone and its effects on the central nervous system.
Méthodes De Synthèse
The synthesis of 1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone involves the reaction of 1-benzothiophene-5-carbaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder with a melting point of 149-151°C. The purity of 1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
Applications De Recherche Scientifique
1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit a wide range of pharmacological activities, including central nervous system stimulation, serotonin and dopamine release, and inhibition of monoamine oxidase (MAO) enzymes. 1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone has also been investigated for its potential use as a treatment for various neurological disorders such as depression, anxiety, and Parkinson's disease.
Propriétés
IUPAC Name |
1-benzothiophen-5-yl(pyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c15-13(14-6-1-2-7-14)11-3-4-12-10(9-11)5-8-16-12/h3-5,8-9H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVDXSVIQKJNCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=C2)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Cyclohex-3-en-1-yl-3-[(2-methylthiolan-2-yl)methyl]urea](/img/structure/B7630463.png)
![[1-(Cyclopropylmethyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7630464.png)

![1-tert-butyl-3-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)urea](/img/structure/B7630474.png)

![1-(Cyclobutylmethyl)-1-methyl-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630488.png)
![1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630497.png)
![3-bromo-5-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]aniline](/img/structure/B7630499.png)





![5-ethyl-N-[2-(4-hydroxyanilino)-2-oxoethyl]-4-methylfuran-2-carboxamide](/img/structure/B7630544.png)